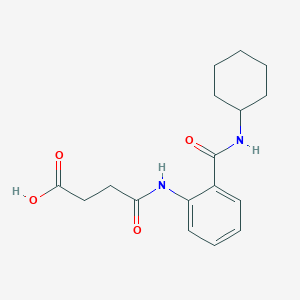![molecular formula C24H29N3O5S B319103 N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B319103.png)
N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-3,4,5-trimethoxybenzamide is a complex organic compound with a molecular formula of C23H28N2O5. This compound is known for its unique chemical structure, which includes a cyclohexylcarbamoyl group, a phenylcarbamothioyl group, and a trimethoxybenzamide group.
Preparation Methods
The synthesis of N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the cyclohexylcarbamoyl intermediate: This step involves the reaction of cyclohexylamine with a suitable carboxylic acid derivative to form the cyclohexylcarbamoyl group.
Introduction of the phenylcarbamothioyl group: The cyclohexylcarbamoyl intermediate is then reacted with a phenyl isothiocyanate to introduce the phenylcarbamothioyl group.
Attachment of the trimethoxybenzamide group: Finally, the compound is reacted with 3,4,5-trimethoxybenzoyl chloride to form the final product
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-3,4,5-trimethoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. .
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-3,4,5-trimethoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-3,4,5-trimethoxybenzamide can be compared with other similar compounds, such as:
N-{[2-(cyclohexylcarbamoyl)phenyl]carbamoyl}-3,4,5-trimethoxybenzamide: This compound lacks the thioyl group, which may result in different chemical and biological properties.
N-{[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl}-3,4-dimethoxybenzamide: This compound has one less methoxy group, which can affect its reactivity and interactions with molecular targets
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H29N3O5S |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C24H29N3O5S/c1-30-19-13-15(14-20(31-2)21(19)32-3)22(28)27-24(33)26-18-12-8-7-11-17(18)23(29)25-16-9-5-4-6-10-16/h7-8,11-14,16H,4-6,9-10H2,1-3H3,(H,25,29)(H2,26,27,28,33) |
InChI Key |
MZCCLGHGILBAAN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC=C2C(=O)NC3CCCCC3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC=C2C(=O)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-bromobenzoyl)amino]-N-cyclohexylbenzamide](/img/structure/B319020.png)

![N-cyclohexyl-2-{[(2,4-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B319022.png)
![N-cyclohexyl-2-{[(4-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B319023.png)
![N-cyclohexyl-2-{[(2,6-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B319025.png)
![N-cyclohexyl-2-{[(2-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B319027.png)
![2-{[(2-sec-butylphenoxy)acetyl]amino}-N-cyclohexylbenzamide](/img/structure/B319028.png)
![2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}-N-cyclohexylbenzamide](/img/structure/B319030.png)
![N-[4-[methyl(phenyl)sulfamoyl]phenyl]-2-phenylacetamide](/img/structure/B319031.png)
![5-bromo-N-{4-[(methylanilino)sulfonyl]phenyl}-2-furamide](/img/structure/B319033.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide](/img/structure/B319038.png)
![2-(3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide](/img/structure/B319040.png)
![4-[(anilinocarbonyl)amino]-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B319042.png)
![2-(4-chlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide](/img/structure/B319043.png)
